molecular formula C10H8IN B6253152 1-(3-iodophenyl)cyclopropane-1-carbonitrile CAS No. 124276-77-3

1-(3-iodophenyl)cyclopropane-1-carbonitrile

Cat. No.: B6253152
CAS No.: 124276-77-3
M. Wt: 269.08 g/mol
InChI Key: TZZZZAVKHGHVBB-UHFFFAOYSA-N
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Description

1-(3-iodophenyl)cyclopropane-1-carbonitrile is an organic compound characterized by the presence of an iodophenyl group attached to a cyclopropane ring, which is further bonded to a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-iodophenyl)cyclopropane-1-carbonitrile typically involves the cyclopropanation of an appropriate iodophenyl precursor. One common method is the reaction of 3-iodophenylacetonitrile with a cyclopropanating agent such as diazomethane or a similar carbene precursor under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a transition metal complex, to facilitate the formation of the cyclopropane ring.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

1-(3-iodophenyl)cyclopropane-1-carbonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

    Cycloaddition Reactions: The cyclopropane ring can participate in cycloaddition reactions, leading to the formation of larger ring systems.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atom.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 1-(3-azidophenyl)cyclopropane-1-carbonitrile.

Scientific Research Applications

1-(3-iodophenyl)cyclopropane-1-carbonitrile has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules through various organic reactions.

    Biology: The compound can be used in the study of biological systems, particularly in the development of radiolabeled compounds for imaging and diagnostic purposes.

    Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(3-iodophenyl)cyclopropane-1-carbonitrile depends on its specific application. In chemical reactions, the compound’s reactivity is influenced by the presence of the iodophenyl and carbonitrile groups, which can participate in various transformations. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through its functional groups, leading to desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-iodophenyl)cyclopropane-1-carbonitrile
  • 1-(2-iodophenyl)cyclopropane-1-carbonitrile
  • 1-(3-bromophenyl)cyclopropane-1-carbonitrile

Uniqueness

1-(3-iodophenyl)cyclopropane-1-carbonitrile is unique due to the position of the iodine atom on the phenyl ring, which can influence its reactivity and interactions in chemical and biological systems. The presence of the cyclopropane ring also imparts strain and unique reactivity compared to other similar compounds.

Properties

CAS No.

124276-77-3

Molecular Formula

C10H8IN

Molecular Weight

269.08 g/mol

IUPAC Name

1-(3-iodophenyl)cyclopropane-1-carbonitrile

InChI

InChI=1S/C10H8IN/c11-9-3-1-2-8(6-9)10(7-12)4-5-10/h1-3,6H,4-5H2

InChI Key

TZZZZAVKHGHVBB-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C#N)C2=CC(=CC=C2)I

Purity

95

Origin of Product

United States

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